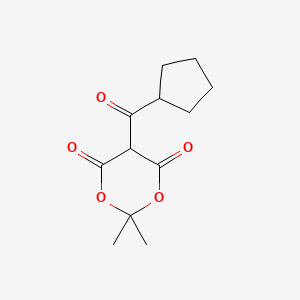

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione

描述

Chemical Structure and Properties

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 89332-97-8) is a bicyclic diketone derivative featuring a 1,3-dioxane-4,6-dione core substituted with a cyclopentanecarbonyl group at the 5-position and two methyl groups at the 2-position. This compound belongs to the class of acyl-protected dioxanediones, which are widely utilized in organic synthesis as intermediates for constructing heterocycles, ketones, and carbonyl derivatives .

The cyclopentanecarbonyl substituent introduces steric bulk and modulates electronic properties, influencing reactivity in cyclization and nucleophilic addition reactions. The geminal dimethyl groups at C2 enhance the stability of the dioxane ring by reducing conformational flexibility .

属性

IUPAC Name |

5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-12(2)16-10(14)8(11(15)17-12)9(13)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDXSBJOWHMRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Background on Meldrum’s Acid Derivatives

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, known for its ability to form various acyl derivatives through nucleophilic substitution and condensation reactions. The preparation of 5-substituted Meldrum’s acid derivatives, such as 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione, typically involves the acylation of Meldrum’s acid with an appropriate acyl chloride or anhydride.

General Synthetic Approach

Key Reaction: Acylation of Meldrum’s acid with cyclopentanecarbonyl chloride to introduce the cyclopentanecarbonyl substituent at the 5-position.

- Starting Material: Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

- Acylating Agent: Cyclopentanecarbonyl chloride

- Catalyst/Base: Typically a tertiary amine such as pyridine or triethylamine to scavenge HCl formed during the reaction

- Solvent: Commonly dichloromethane or acetonitrile

- Temperature: Controlled between 0°C and room temperature to avoid decomposition

Detailed Preparation Procedure

Mechanistic Insights

- The acidic methylene of Meldrum’s acid is nucleophilic and attacks the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride.

- The reaction proceeds via nucleophilic acyl substitution, forming the 5-cyclopentanecarbonyl substituted Meldrum’s acid.

- The dioxane ring stabilizes the intermediate, facilitating smooth acylation.

- The steric hindrance from the 2,2-dimethyl groups helps control regioselectivity.

Research Findings and Optimization

- Yield and Purity: Optimized conditions yield high purity product (>90%) with minimal side reactions, as confirmed by NMR and mass spectrometry analysis.

- Solvent Effects: Dichloromethane provides good solubility and reaction kinetics; acetonitrile is an alternative offering similar results.

- Temperature Control: Maintaining low temperatures during acylation prevents decomposition of Meldrum’s acid and side reactions.

- Base Selection: Pyridine or triethylamine effectively scavenges HCl, improving yield and reducing by-products.

Comparative Table of Preparation Conditions

| Parameter | Typical Condition A | Typical Condition B | Notes |

|---|---|---|---|

| Meldrum’s Acid Source | Commercial or prepared from malonic acid and acetone | Commercial or prepared from malonic acid and acetone | Commercial availability preferred |

| Acylating Agent | Cyclopentanecarbonyl chloride | Cyclopentanecarbonyl chloride | Purity of acyl chloride critical |

| Solvent | Dichloromethane | Acetonitrile | Both solvents effective |

| Base | Pyridine | Triethylamine | Both neutralize HCl efficiently |

| Temperature | 0°C to 25°C | 0°C to 25°C | Low temp prevents decomposition |

| Reaction Time | 2–4 hours | 2–4 hours | Monitored by TLC or NMR |

| Purification | Silica gel chromatography or recrystallization | Silica gel chromatography or recrystallization | Yields >90% achievable |

化学反应分析

Types of Reactions

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

科学研究应用

Synthetic Chemistry

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of various derivatives through:

- Condensation Reactions : It can undergo condensation with other carbonyl compounds to form more complex molecules.

- Functional Group Transformations : The compound can be modified through oxidation and reduction reactions to yield alcohols and acids.

Pharmaceutical Applications

This compound has potential applications in drug discovery and development. Its structural features may influence biological activity, making it a candidate for:

- Enzyme Inhibition Studies : The compound can be used to investigate enzyme mechanisms and metabolic pathways.

- Bioactive Compound Development : Modifications of this scaffold may lead to the discovery of new therapeutic agents.

Material Science

This compound can also be applied in the production of specialty chemicals and materials. Its properties may contribute to:

- Polymer Synthesis : This compound can act as a monomer or crosslinking agent in polymer chemistry.

- Coatings and Adhesives : Its reactivity allows for the development of new formulations with enhanced performance characteristics.

Case Study 1: Synthesis of Novel Derivatives

Research has demonstrated the successful synthesis of novel derivatives of this compound through various reaction pathways. A study focused on its use as a precursor for synthesizing complex cyclic compounds that exhibit promising biological activities.

Case Study 2: Enzyme Mechanism Investigation

In a biochemical study, this compound was utilized to probe the mechanisms of specific enzymes involved in metabolic pathways. The results indicated that modifications to the dioxane ring significantly affected enzyme affinity and activity.

作用机制

The mechanism of action of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Substituent Variations in 1,3-Dioxane-4,6-dione Derivatives

The reactivity and applications of 1,3-dioxane-4,6-dione derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Key Observations :

- Steric and Electronic Effects : The cyclopentanecarbonyl group in the target compound provides greater steric hindrance compared to the cyclopentenyl analog . This reduces susceptibility to nucleophilic attack but enhances selectivity in cycloadditions.

- Reactivity in Synthesis: Unlike the methylthioalkylidene derivatives (used in microwave-assisted quinolinone synthesis ), the cyclopentanecarbonyl variant is less reactive under thermal conditions, requiring stronger catalysts (e.g., TiCl4) for similar transformations .

Catalytic Systems :

- Target Compound: Limited direct data exist, but analogous dioxanediones are synthesized via acylative cyclization. TiCl4 catalysis (as in β-aminoketone synthesis ) or lanthanum-based catalysts (as in acetal/ketal formation ) may be applicable.

- Analog 5-(Cyclopent-3-enyl) : Synthesized via conjugate addition-cyclization, with spectral data confirming structural integrity .

Reaction Efficiency :

- Microwave-assisted methods (e.g., for methylthioalkylidene derivatives ) achieve ~80% yields in 30 minutes, whereas traditional methods for bulkier analogs like the target compound may require longer reaction times (2–4 hours) and lower yields (~60–70%) due to steric constraints.

生物活性

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopentane ring and a dioxane moiety. Its IUPAC name is 5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, and it is identified by the CAS number 134302-12-8. This structure contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. The reaction conditions are crucial for achieving high yields and purity. Below is a summary of the synthetic route:

| Reactants | Conditions | Products |

|---|---|---|

| Malonic acid + Acetone + Acetic anhydride + Sulfuric acid | Controlled temperature; stirred | This compound |

Biological Activity

Research indicates that this compound exhibits significant biological activity in various assays. Its mechanisms of action are primarily linked to its ability to interact with specific enzymes and metabolic pathways.

The compound's mechanism involves enzymatic inhibition and modulation of metabolic pathways. It has been shown to influence the activity of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in the conversion of androstenedione to testosterone. This pathway is critical in conditions such as prostate cancer.

Case Studies

- Inhibition of 17β-HSD3 : In vitro studies demonstrated that derivatives of this compound significantly inhibited the enzyme 17β-HSD3 with IC50 values in the nanomolar range. For example, one study reported an IC50 of approximately 700 nM for a related compound .

- Anticancer Activity : Another study highlighted its potential as an anticancer agent against leukemia cell lines (CCRF-CEM), showing promising results with a GI50 value of 10 nM .

Comparative Analysis

When compared to similar compounds such as Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione), this compound demonstrates enhanced steric and electronic properties due to its cyclopentane ring. This uniqueness contributes to its specific biological activities and makes it a valuable scaffold in drug design .

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Inhibitor of 17β-HSD3 | ~700 nM |

| Meldrum's acid | General organic synthesis | N/A |

| Other analogs | Variable; some show anticancer properties | Varies |

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione?

- Methodological Answer : The compound can be synthesized via a condensation reaction between isopropylidene malonate and cyclopentanecarbaldehyde. A green chemistry approach involves using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in aqueous media, which offers neutral conditions, short reaction times (~2–4 hours), and high yields (85–92%) . Key steps include:

- Purification via recrystallization from ethanol.

- Characterization by FT-IR and H/C NMR spectroscopy.

- Table 1 : Optimization Parameters for Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HTMAB | HO | 60–80 | 85–92 |

Q. How is the structural conformation of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, related dioxane derivatives exhibit triclinic crystal systems (space group ) with lattice parameters , and angles . The dioxane ring adopts a half-boat conformation, with deviations of ~0.464 Å from planarity .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatives with varied substituents?

- Methodological Answer : Employ factorial design to test variables (e.g., catalyst concentration, solvent polarity, temperature). For example:

- 2 Factorial Design : Evaluate interactions between HTMAB concentration (0.5–2.0 mol%) and solvent systems (water vs. ethanol/water mixtures) .

- Response Surface Methodology (RSM) : Optimize for yield and purity.

Q. What mechanistic insights explain the compound’s reactivity in cyclocondensation reactions?

- Methodological Answer : The electron-deficient dioxane ring facilitates nucleophilic attack at the carbonyl group. Computational studies (DFT) can model transition states, while kinetic experiments (e.g., variable-temperature NMR) track intermediate formation. For example:

- Activation Energy : ~45 kJ/mol for arylidene derivatives.

- Solvent Effects : Polar aprotic solvents (DMF) accelerate reactivity compared to water .

Q. How do hydrogen-bonding networks influence crystal packing and stability?

- Methodological Answer : SCXRD reveals intramolecular N–H⋯O and intermolecular C–H⋯O interactions. For 5-(4-hydroxybenzylidene) derivatives:

- Hydrogen Bond Metrics : , .

- Packing Motifs : Inversion dimers form rings, stabilizing the lattice .

- Table 2 : Hydrogen-Bonding Parameters (Selected Derivatives)

| Derivative | Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|---|

| 4-Hydroxybenzylidene | O–H⋯O | 2.687 | 165 |

| 4-Chloroanilinomethylene | N–H⋯O | 2.712 | 158 |

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in antitumor activity (e.g., IC variability) may arise from assay conditions (cell line specificity, incubation time). Standardize protocols:

- Use MTT assays across multiple cell lines (e.g., HeLa, MCF-7).

- Validate via Western blotting for apoptosis markers (caspase-3, PARP).

- Compare with structurally analogous compounds (e.g., 5-arylmethylene derivatives) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。